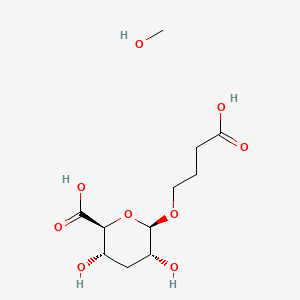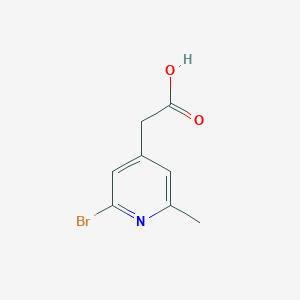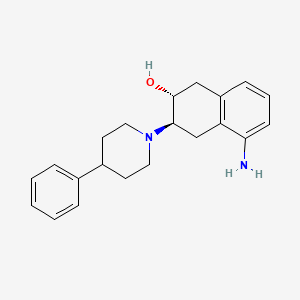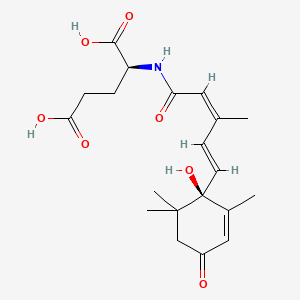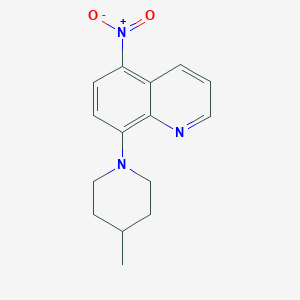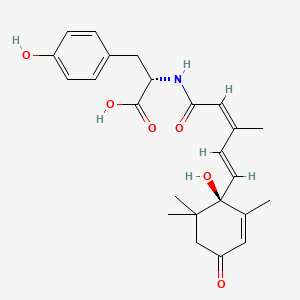
(+)-cis,trans-Abscisic Acid-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-cis,trans-Abscisic Acid-L-tyrosine is a conjugate of abscisic acid and L-tyrosine. Abscisic acid is a plant hormone involved in various plant developmental processes and stress responses, while L-tyrosine is a non-essential amino acid that plays a crucial role in protein synthesis and the production of neurotransmitters.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis,trans-Abscisic Acid-L-tyrosine typically involves the conjugation of abscisic acid with L-tyrosine. This can be achieved through various chemical reactions, including esterification and amidation. The reaction conditions often require the use of catalysts and specific pH levels to ensure the successful conjugation of the two molecules.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation and enzymatic catalysis. These methods offer environmentally friendly and cost-effective alternatives to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-cis,trans-Abscisic Acid-L-tyrosine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives.
Applications De Recherche Scientifique
(+)-cis,trans-Abscisic Acid-L-tyrosine has various scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of conjugated molecules.
Biology: It is used to investigate the role of abscisic acid and L-tyrosine in plant and animal physiology.
Medicine: It is explored for its potential therapeutic effects, such as its role in stress response and neuroprotection.
Industry: It is used in the development of biotechnological products, such as bio-based chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (+)-cis,trans-Abscisic Acid-L-tyrosine involves its interaction with specific molecular targets and pathways. Abscisic acid exerts its effects by binding to abscisic acid receptors, which activate downstream signaling pathways involved in stress response and developmental processes. L-tyrosine, on the other hand, is a precursor for the synthesis of neurotransmitters, such as dopamine and norepinephrine, which play crucial roles in brain function and mood regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Dopa: A precursor to dopamine, used in the treatment of Parkinson’s disease.
Phenylalanine: An essential amino acid that serves as a precursor to tyrosine.
Uniqueness
(+)-cis,trans-Abscisic Acid-L-tyrosine is unique due to its dual functionality, combining the properties of abscisic acid and L-tyrosine. This conjugate offers a unique opportunity to study the combined effects of these two molecules in various biological and chemical contexts.
Propriétés
Formule moléculaire |
C24H29NO6 |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H29NO6/c1-15(9-10-24(31)16(2)12-19(27)14-23(24,3)4)11-21(28)25-20(22(29)30)13-17-5-7-18(26)8-6-17/h5-12,20,26,31H,13-14H2,1-4H3,(H,25,28)(H,29,30)/b10-9+,15-11-/t20-,24-/m0/s1 |
Clé InChI |
QASGYXAPXFZBQL-MQTUKKFGSA-N |
SMILES isomérique |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)/C)O)(C)C |
SMILES canonique |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)C)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


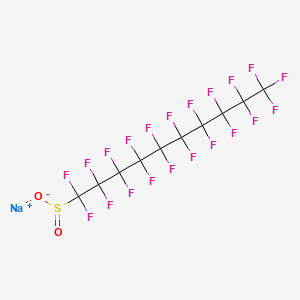
![3-(3-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13442310.png)

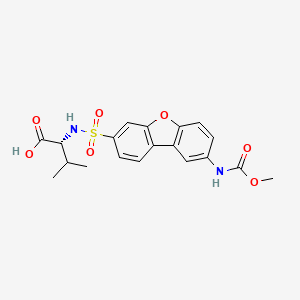
![6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomers)](/img/structure/B13442323.png)
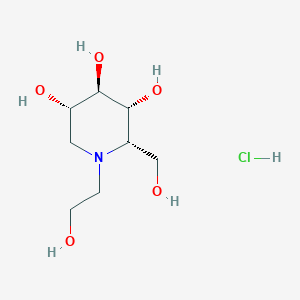
![14-Hydroxy-13,13,15,15-tetramethyl-9-oxa-2,4,6,14-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3(8),6,11,16-pentaen-5-one](/img/structure/B13442347.png)
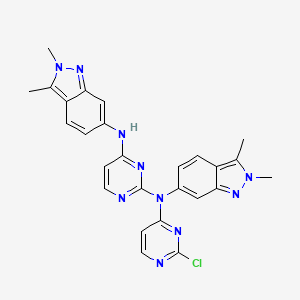
![1'-[1,1'-Biphenyl]-3-yl-[1,4'-Bipiperidin]-4-amine](/img/structure/B13442359.png)
